molecular formula C17H19N3O2S B5729513 N-(3-carbamoyl-4-piperidin-1-ylphenyl)thiophene-2-carboxamide

N-(3-carbamoyl-4-piperidin-1-ylphenyl)thiophene-2-carboxamide

Cat. No.: B5729513
M. Wt: 329.4 g/mol
InChI Key: YEAZRWBBXATYOC-UHFFFAOYSA-N
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Description

N-(3-carbamoyl-4-piperidin-1-ylphenyl)thiophene-2-carboxamide is a complex organic compound that features a thiophene ring, a piperidine ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-carbamoyl-4-piperidin-1-ylphenyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the thiophene ring, which can be synthesized using methods such as the Gewald reaction, Paal–Knorr synthesis, or Fiesselmann synthesis . The piperidine ring can be introduced through cyclization reactions involving appropriate precursors . The final step often involves the formation of the carboxamide group through amide coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes using high-yield reactions, minimizing the use of hazardous reagents, and employing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-carbamoyl-4-piperidin-1-ylphenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Conditions vary depending on the specific substitution, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the carboxamide group can produce the corresponding amine.

Scientific Research Applications

N-(3-carbamoyl-4-piperidin-1-ylphenyl)thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-carbamoyl-4-piperidin-1-ylphenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the thiophene ring can participate in electron transfer processes. The carboxamide group may form hydrogen bonds with biological molecules, influencing their activity .

Comparison with Similar Compounds

Similar Compounds

    N-(3-carbamoyl-4-piperidin-1-ylphenyl)thiophene-2-carboxamide: shares structural similarities with other piperidine and thiophene derivatives, such as:

Uniqueness

What sets this compound apart is the combination of the thiophene and piperidine rings, which may confer unique pharmacological and chemical properties. This dual functionality can enhance its potential as a versatile compound in various applications.

Properties

IUPAC Name

N-(3-carbamoyl-4-piperidin-1-ylphenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S/c18-16(21)13-11-12(19-17(22)15-5-4-10-23-15)6-7-14(13)20-8-2-1-3-9-20/h4-7,10-11H,1-3,8-9H2,(H2,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEAZRWBBXATYOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=CS3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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